REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([NH2:8])[n:6][cH:7]1.[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[F:9][c:10]1[c:11]([C:12](=[O:13])[N:14]=[C:15]=[O:16])[c:17]([F:21])[cH:18][cH:19][cH:20]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:8][C:15]([NH:14][C:12]([c:11]2[c:10]([F:9])[cH:20][cH:19][cH:18][c:17]2[F:21])=[O:13])=[O:16])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NC(=O)c1c(F)cccc1F
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Name
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Type
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product
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Smiles
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O=C(NC(=O)c1c(F)cccc1F)Nc1ccc(Br)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |